Fmoc-(S)-3-Amino-4-(2-furyl)-butyric Acid: Technical Guide & Application Protocol
Fmoc-(S)-3-Amino-4-(2-furyl)-butyric Acid: Technical Guide & Application Protocol
Executive Summary
Fmoc-(S)-3-Amino-4-(2-furyl)-butyric acid is a specialized
This guide provides a rigorous technical analysis of the molecule’s physicochemical properties, a validated synthetic route via Arndt-Eistert homologation, and critical protocols for its integration into Solid Phase Peptide Synthesis (SPPS), specifically addressing the acid-sensitivity of the furan moiety.
Part 1: Structural Analysis & Physicochemical Properties
Chemical Identity
The molecule is a
| Property | Specification |
| IUPAC Name | (3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(furan-2-yl)butanoic acid |
| Common Name | Fmoc- |
| Molecular Formula | |
| Molecular Weight | ~391.42 g/mol |
| Chirality | (S)-enantiomer (derived from L-furylalanine) |
| Protecting Group | Fmoc (Base-labile) |
| Side Chain | 2-Furylmethyl (Electron-rich heteroaromatic) |
Electronic & Steric Considerations
-
Furan Moiety: The furan ring is an electron-rich aromatic system. Unlike the phenyl ring in phenylalanine, the furan oxygen acts as a weak hydrogen bond acceptor.
-
Acid Sensitivity: The furan ring is susceptible to acid-catalyzed ring opening or polymerization under harsh conditions, particularly in the presence of carbocations. This dictates specific scavenger protocols during SPPS cleavage (see Part 3).
-
Backbone Flexibility: The extra methylene group (
) increases rotational degrees of freedom, requiring stronger coupling reagents to overcome the entropic penalty during peptide bond formation.
Part 2: Synthetic Route (Arndt-Eistert Homologation)[2][3]
The most robust method for synthesizing Fmoc-(S)-3-Amino-4-(2-furyl)-butyric acid preserves the stereochemistry of the parent
Reaction Logic
-
Activation: The carboxylic acid of Fmoc-Furylalanine is converted to a mixed anhydride.
-
Diazotization: Reaction with diazomethane yields an
-diazoketone. -
Wolff Rearrangement: Silver-catalyzed rearrangement generates a ketene intermediate, which is trapped by water to form the
-amino acid.
Validated Protocol
-
Step 1: Dissolve Fmoc-L-Furylalanine (1.0 eq) in dry THF. Add N-methylmorpholine (1.1 eq) and cool to -15°C. Dropwise add ethyl chloroformate (1.1 eq) to form the mixed anhydride.
-
Step 2: Filter salts and treat the filtrate with excess diazomethane (generated in situ or supplied as solution) at 0°C. Stir until the diazoketone forms (yellow solution).
-
Step 3: Dissolve the diazoketone in THF/Water (9:1). Add Silver Benzoate (
, 0.1 eq) and sonicate or gently heat. Nitrogen gas evolution indicates the Wolff rearrangement. -
Purification: Acidify to pH 2, extract with Ethyl Acetate, and purify via column chromatography.
Synthesis Workflow Diagram
Figure 1: The Arndt-Eistert homologation pathway for converting
Part 3: Solid Phase Peptide Synthesis (SPPS) Integration
Integrating Fmoc-(S)-3-Amino-4-(2-furyl)-butyric acid requires modifying standard SPPS cycles to account for slower coupling kinetics and furan stability.
Coupling Protocol (The "Difficult Sequence" Approach)
-amino acids are notoriously difficult to couple due to the formation of secondary structures on the resin.-
Activator: Use HATU/HOAt instead of HBTU/HOBt. The aza-benzotriazole moiety enhances reactivity.
-
Base: DIPEA (Diisopropylethylamine), 2.0 eq relative to AA.
-
Stoichiometry: Use 3-4 equivalents of the Fmoc-
-AA. -
Reaction Time: Extend coupling time to 2–4 hours (double coupling recommended).
Deprotection
Standard conditions apply, but "piperidine aspartimide" side reactions are less common with
Cleavage & Furan Protection (CRITICAL)
The furan ring acts as a scavenger. If carbocations (e.g., from t-Butyl protecting groups on other residues) are not quenched, they will alkylate the furan ring, permanently modifying the peptide.
Recommended Cleavage Cocktail (Reagent K modified):
-
TFA (Trifluoroacetic acid): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
EDT (1,2-Ethanedithiol): 2.5% (Or TIS if odor is an issue, though EDT is superior for furan protection).
Warning: Avoid high concentrations of silanes (TIS/TES) without water/phenol, as furan can sometimes undergo reduction or modification if the scavenger balance is off.
SPPS Decision Logic
Figure 2: SPPS workflow emphasizing the critical coupling checks and scavenger requirements for furan-containing peptides.
Part 4: Applications in Drug Design
Peptidomimetics & Foldamers
Fmoc-(S)-3-Amino-4-(2-furyl)-butyric acid is primarily used to induce specific folding patterns:
-
14-Helix Formation:
-amino acids promote the formation of a 14-helix (hydrogen bond between residue and ), which is more stable than the -helix in physiological conditions. -
Proteolytic Stability: The unique backbone spacing prevents recognition by standard proteases (trypsin, chymotrypsin), significantly extending the half-life of the drug candidate.
Bioisosterism
The furan ring serves as a bioisostere for:
-
Phenylalanine: Reducing lipophilicity slightly while maintaining aromatic pi-stacking capability.
-
Histidine: Providing a hydrogen bond acceptor (oxygen) without the basicity of the imidazole nitrogen.
References
-
Arndt-Eistert Homologation Mechanism : Podlech, J., & Seebach, D. (1995).[4] "On the preparation of
-amino acids from -amino acids using the Arndt-Eistert reaction: Scope, limitations and stereoselectivity." Liebigs Annalen. Link -
Beta-Peptide Secondary Structures : Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography." Helvetica Chimica Acta. Link
-
Furan Stability in SPPS : Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[4][5][6] Chemical Reviews. (Referencing scavenger protocols for electron-rich side chains). Link
-
Coupling Reagents for Difficult Sequences : Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society. Link
